21-Dehydro Budesonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

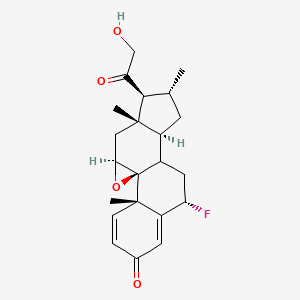

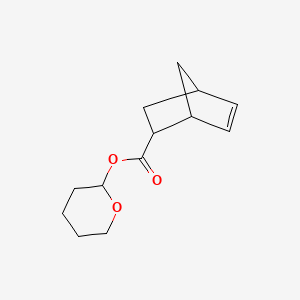

21-Dehydro Budesonide, also known as 16α,17-[(1RS)-butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is a derivative of Budesonide. It is a synthetic glucocorticoid steroid used primarily in the treatment of inflammatory conditions. This compound is a byproduct of Budesonide synthesis and is often referred to as Budesonide Impurity D .

Mechanism of Action

Target of Action

21-Dehydro Budesonide, a derivative of Budesonide, primarily targets the glucocorticoid receptors . These receptors are found in various cells in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

This compound acts as an agonist to the glucocorticoid receptors . Upon binding, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . This results in decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit the activity of multiple immune-inflammatory and structural cells involved in disease pathobiology . In a more physiological 3D environment, it has been shown to drive cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism .

Pharmacokinetics

This compound exhibits a high degree of metabolism. It is extensively metabolized (>90%) in the liver by CYP3A4 to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites have negligible glucocorticoid activity compared to the parent compound . The systemic availability of Budesonide is 10.7% after oral administration and 72.8% after inhalation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce the mesenchymal invasive/migrating features of pancreatic ductal adenocarcinoma (PDAC) cells without affecting proliferation or survival in 2D culture settings . In a more physiological 3D environment, it strongly reduces PDAC cell proliferation . It also promotes airway epithelial barrier integrity following double-stranded RNA challenge .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the 3D environment sensitizes pancreatic cancer cells to the anti-proliferative effect of budesonide by reprogramming energy metabolism . Furthermore, environmental exposure of budesonide resulting from patient use is expected to be negligible due to its extensive metabolism .

Biochemical Analysis

Biochemical Properties

It is known that Budesonide, the parent compound, is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . The glucocorticoid activity of these metabolites is negligible (1/100) in relation to that of the parent compound .

Cellular Effects

Budesonide, the parent compound, has been shown to have anti-proliferative effects on pancreatic cancer cells . It was found that in a more physiological 3D environment, low nanomolar concentrations of budesonide strongly reduced PDAC cell proliferation .

Molecular Mechanism

Budesonide, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Budesonide, the parent compound, has been shown to have anti-proliferative effects on pancreatic cancer cells in 3D conditions, in vitro .

Dosage Effects in Animal Models

Budesonide, the parent compound, has been used in various dosages in animal models for the treatment of chronic enteropathy .

Metabolic Pathways

Budesonide, the parent compound, is known to be metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone .

Transport and Distribution

Budesonide, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Budesonide, the parent compound, is known to localize within subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Budesonide involves the oxidation of Budesonide. The process typically includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane (DCM). The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the 21-hydroxy group to form the 21-aldehyde group .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to achieve the desired yield and purity of the compound. The continuous flow process is advantageous as it reduces the use of corrosive acids and expensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Budesonide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the 21-aldehyde position.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4), ethanol.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 21-carboxylic acid derivatives.

Reduction: 21-hydroxy Budesonide.

Substitution: 21-substituted Budesonide derivatives.

Scientific Research Applications

21-Dehydro Budesonide has several scientific research applications:

Chemistry: Used as a reference standard in the analysis and quality control of Budesonide formulations.

Biology: Studied for its potential anti-inflammatory properties and its role in modulating glucocorticoid receptor activity.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and as a marker for the stability and purity of Budesonide formulations.

Comparison with Similar Compounds

Budesonide: The parent compound, used widely in the treatment of asthma and inflammatory bowel diseases.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.

Comparison: 21-Dehydro Budesonide is unique due to its specific structural modification at the 21-position, which distinguishes it from Budesonide and other glucocorticoids. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and quality control .

Properties

CAS No. |

85234-63-5 |

|---|---|

Molecular Formula |

C25H32O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

InChI Key |

UHEOYIKQUMWUPY-KWVAZRHASA-N |

SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Synonyms |

(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; Budesonide Impurity D (EP) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)